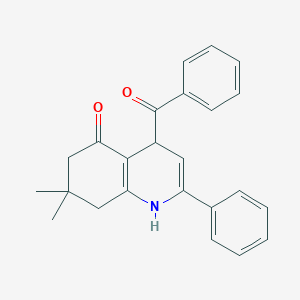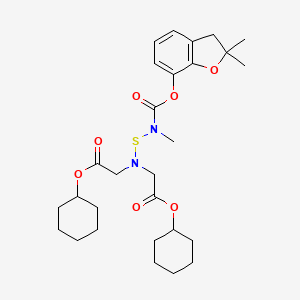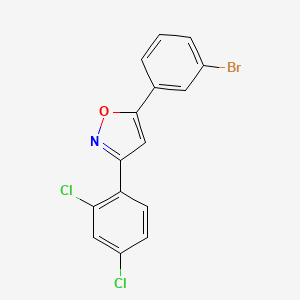
Isoxazole, 5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with 2,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the isoxazole ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
5-Phenylisoxazole: Lacks the bromine and chlorine substituents.
3-(2,4-Dichlorophenyl)isoxazole: Lacks the bromine substituent.
5-(3-Bromophenyl)isoxazole: Lacks the dichlorophenyl substituent.
Uniqueness
The presence of both bromine and chlorine substituents in 5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole can confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from other isoxazole derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
CAS 编号 |
651021-68-0 |
|---|---|
分子式 |
C15H8BrCl2NO |
分子量 |
369.0 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H8BrCl2NO/c16-10-3-1-2-9(6-10)15-8-14(19-20-15)12-5-4-11(17)7-13(12)18/h1-8H |
InChI 键 |
OKIXZOOGDVUCKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


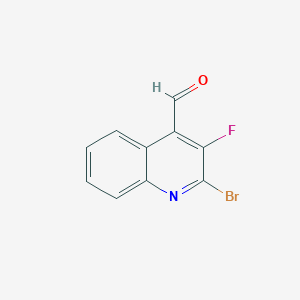
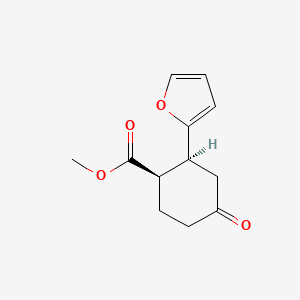
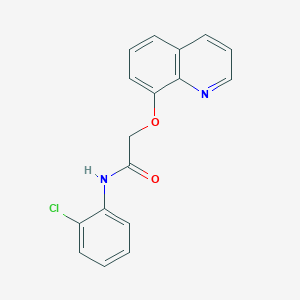

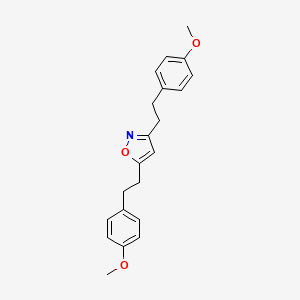
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

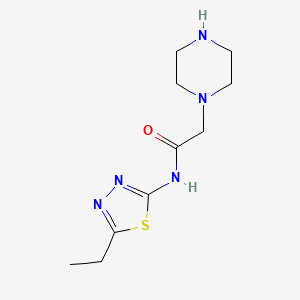
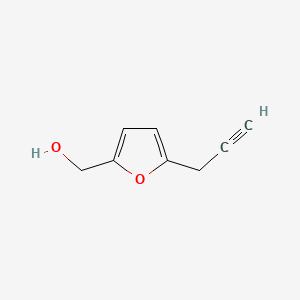
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
